1-Phenyl-2-(3-fluophenyl)benzimidazole

Catalog No.
S12802965
CAS No.
20000-57-1
M.F
C19H13FN2
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-2-(3-fluophenyl)benzimidazole

CAS Number

20000-57-1

Product Name

1-Phenyl-2-(3-fluophenyl)benzimidazole

IUPAC Name

2-(3-fluorophenyl)-1-phenylbenzimidazole

Molecular Formula

C19H13FN2

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C19H13FN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H

InChI Key

ZRHFLLOFRBCXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)F

1-Phenyl-2-(3-fluorophenyl)benzimidazole is a compound belonging to the class of benzimidazole derivatives, which are characterized by their fused benzene and imidazole rings. This particular compound features a phenyl group and a 3-fluorophenyl group attached to the benzimidazole core, enhancing its potential for various biological activities. The structural formula can be represented as C19_{19}H15_{15}FN2_2, indicating the presence of fluorine, which can influence the compound's reactivity and interaction with biological targets.

The chemical reactivity of 1-Phenyl-2-(3-fluorophenyl)benzimidazole can be attributed to the presence of the benzimidazole moiety, which allows for various substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the benzimidazole can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, particularly at positions ortho and para to existing substituents.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Benzimidazole derivatives, including 1-Phenyl-2-(3-fluorophenyl)benzimidazole, have been extensively studied for their biological activities. Notable bioactivities include:

  • Antimicrobial Activity: Several studies have demonstrated that benzimidazole derivatives exhibit antimicrobial properties against various pathogens .
  • Anticancer Properties: Compounds in this class have shown potential as anticancer agents, acting through mechanisms such as topoisomerase inhibition and DNA intercalation .
  • Antioxidant Activity: Some derivatives possess antioxidant properties, contributing to their therapeutic potential in oxidative stress-related diseases .

The synthesis of 1-Phenyl-2-(3-fluorophenyl)benzimidazole typically involves several steps:

  • Formation of Benzimidazole Core: The initial step often includes the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
  • Substitution Reactions: The introduction of phenyl and 3-fluorophenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Purification: The final product is usually purified using recrystallization techniques or chromatography to obtain a high-purity compound.

For example, one method involves the reaction of o-phenylenediamine with fluorinated aromatic aldehydes under acidic conditions .

1-Phenyl-2-(3-fluorophenyl)benzimidazole has several applications in medicinal chemistry:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Biochemical Research: The compound can be used in studies related to enzyme inhibition and molecular interactions due to its ability to form hydrogen bonds and pi-stacking interactions .
  • Material Science: Benzimidazole derivatives are also explored in the development of organic semiconductors and photonic materials due to their electronic properties.

Interaction studies involving 1-Phenyl-2-(3-fluorophenyl)benzimidazole often focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes, making it relevant in cancer treatment strategies where enzyme activity is critical .
  • Receptor Binding: The unique structure allows it to interact with different receptors, potentially modulating signaling pathways involved in disease processes .

Several compounds share structural similarities with 1-Phenyl-2-(3-fluorophenyl)benzimidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Fluorophenyl)-1H-benzimidazoleContains a fluorinated phenyl groupExhibits strong fluorescence properties
1-MethylbenzimidazoleMethyl group on the nitrogen of the imidazoleKnown for its neuroprotective effects
5-(4-Chlorophenyl)-1H-benzimidazoleChlorinated phenyl substituentDemonstrated potent antifungal activity
2-(4-Methoxyphenyl)-1H-benzimidazoleMethoxy group enhancing solubilityExhibits enhanced antioxidant properties

Uniqueness of 1-Phenyl-2-(3-fluorophenyl)benzimidazole

The presence of both phenyl and 3-fluorophenyl groups distinguishes this compound from others in its class. The fluorine atom enhances lipophilicity and may improve binding affinity to certain biological targets, making it a promising candidate in pharmacological research.

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

288.10627659 g/mol

Monoisotopic Mass

288.10627659 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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